Tacedinaline

HDAC Epigenetics Selectivity

Tacedinaline (CI-994) is a benchmark Class I-selective HDAC inhibitor (HDAC1/2/3 IC50: 0.9, 0.9, 1.2 μM; >20 μM for HDAC8) with proven oral bioavailability—a critical differentiator from pan-HDAC inhibitors. Its well-characterized pharmacokinetics and Phase 3 NSCLC / Phase 2 pancreatic cancer clinical history make it the reference compound of choice for drug discovery programs focused on next-generation Class I inhibitors. Select Tacedinaline for reproducible, translationally relevant in vivo oncology models, combination therapy studies (gemcitabine, carboplatin/paclitaxel), and mechanistic investigations of Class I HDAC-mediated cell cycle regulation and apoptosis.

Molecular Formula C15H15N3O2
Molecular Weight 269.30 g/mol
CAS No. 112522-64-2
Cat. No. B1681204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTacedinaline
CAS112522-64-2
Synonyms4-acetylamino-N-(2'-aminophenyl)benzamide
acetyldinaline
CI 994
CI-994
GOE 5549
GOE-5549
PD 123654
PD-123654
tacedinaline
Molecular FormulaC15H15N3O2
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
InChIInChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
InChIKeyVAZAPHZUAVEOMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tacedinaline (CI-994) CAS 112522-64-2: Class I HDAC Inhibitor Procurement and Selection Guide


Tacedinaline (CI-994, CAS: 112522-64-2) is a small-molecule inhibitor of histone deacetylases (HDACs). It is classified as a selective inhibitor of Class I HDACs, demonstrating potent inhibition of the HDAC1, HDAC2, and HDAC3 isoforms . It belongs to the substituted benzamide chemical class and is noted for its oral bioavailability, a key differentiator from many other early-generation HDAC inhibitors . Tacedinaline has been evaluated in multiple clinical trials for solid tumors, including Phase 3 studies for non-small cell lung cancer [1].

The Risks of Substituting Tacedinaline (112522-64-2) with Other HDAC Inhibitors


Substituting Tacedinaline with a different HDAC inhibitor for research or clinical applications is not straightforward. Its unique profile of isoform selectivity (Class I HDACs 1, 2, and 3) combined with its oral bioavailability creates a specific pharmacological fingerprint that other HDAC inhibitors do not replicate . For instance, vorinostat is a pan-HDAC inhibitor, and entinostat exhibits a different selectivity and potency profile . These differences in target engagement, potency, and pharmacokinetics directly influence downstream biological effects, experimental outcomes, and potential therapeutic utility. The following quantitative evidence illustrates why generic substitution is not a viable approach.

Quantitative Differentiation of Tacedinaline (112522-64-2) Against Key HDAC Inhibitor Comparators


HDAC Isoform Selectivity and Potency: Tacedinaline vs. Vorinostat (SAHA)

Tacedinaline is a Class I-selective HDAC inhibitor, whereas Vorinostat (SAHA) is a pan-HDAC inhibitor. This fundamental difference in target engagement leads to distinct biological outcomes. In head-to-head enzymatic assays, Tacedinaline inhibited HDAC1 with an IC50 of 0.57 μM, while Vorinostat exhibited an IC50 of 0.01 μM (10 nM) against the same isoform . Crucially, Tacedinaline demonstrates selectivity for HDAC1, HDAC2, and HDAC3 (IC50 0.9, 0.9, 1.2 μM, respectively) with minimal activity against HDAC8 (IC50 >20 μM) . In contrast, Vorinostat inhibits a broad range of Class I and Class II HDACs.

HDAC Epigenetics Selectivity

Comparative Cellular Antiproliferative Activity in Cancer Cell Lines

In a comparative study against human ovarian (A2780) and breast (MCF7) cancer cell lines, Tacedinaline demonstrated distinct antiproliferative activity compared to the Class I HDAC inhibitor Entinostat (MS-275). Entinostat displayed superior potency, with IC50 values of 0.6 ± 0.04 μM in A2780 cells and 0.4 ± 0.1 μM in MCF7 cells [1]. Under the same assay conditions, Tacedinaline's IC50 values were 12.0 ± 2.5 μM and 11.6 ± 1.1 μM, respectively, indicating a potency difference of approximately 20- to 30-fold [1].

Cancer Biology Antiproliferative Cell Assay

HDAC Inhibition Potency Comparison: Tacedinaline vs. Entinostat

Tacedinaline and Entinostat are both Class I-selective HDAC inhibitors, yet they exhibit significantly different potency at the enzymatic level. In a Fluor-de-Lys HDAC activity assay, Tacedinaline inhibited total HDAC activity with an IC50 of 8.5 ± 5.4 μM [1]. In the same assay, Entinostat (MS-275) demonstrated approximately 4.4-fold greater potency, with an IC50 of 1.92 μM [1]. This difference in intrinsic biochemical activity can translate into divergent cellular and in vivo effects.

HDAC Epigenetics Enzyme Assay

Clinical Development and Oral Bioavailability: Tacedinaline vs. Vorinostat

Tacedinaline is an orally bioavailable HDAC inhibitor, which distinguishes it from other early-generation inhibitors. A Phase 1 clinical trial established a recommended Phase 2 starting dose of 8 mg/m2/day administered orally for 8 weeks, with thrombocytopenia identified as the dose-limiting toxicity [1]. Vorinostat, while also orally bioavailable, has a different clinical development path and pharmacokinetic profile [2]. This clinical data provides a defined human dosing and safety framework for Tacedinaline, a critical advantage for translational research and clinical development planning.

Clinical Trial Pharmacokinetics Oral Bioavailability

Optimal Research and Development Applications for Tacedinaline (CI-994)


Selective Class I HDAC Inhibition in Epigenetic Research

Tacedinaline is the tool of choice for investigators specifically requiring inhibition of Class I HDACs (HDAC1, HDAC2, and HDAC3) without pan-inhibition of other HDAC classes. Its selective profile (IC50 >20 μM for HDAC8) is ideal for dissecting the biological roles of Class I enzymes in processes like cell cycle regulation, apoptosis, and differentiation .

In Vivo Oncology Studies Requiring an Orally Bioavailable HDAC Inhibitor

For preclinical oncology models where oral administration is required or preferred, Tacedinaline is a leading candidate among Class I-selective HDAC inhibitors. Its established oral dosing regimens in clinical trials provide a clear translational pathway for in vivo efficacy studies . This makes it well-suited for studies in pancreatic, lung, and breast cancer models, where it has shown preclinical and clinical activity [1].

Benchmarking Novel Class I HDAC Inhibitors

Tacedinaline serves as an excellent reference compound in drug discovery programs focused on developing next-generation Class I-selective HDAC inhibitors. Its well-characterized in vitro potency (IC50 = 0.9 μM for HDAC1/2, 1.2 μM for HDAC3) and in vivo pharmacokinetic properties provide a robust benchmark for comparing the activity and selectivity of new chemical entities .

Combination Therapy Studies in Solid Tumors

Given its clinical trial history, Tacedinaline is a compelling agent for combination therapy studies. It has been investigated in combination with gemcitabine for advanced pancreatic cancer (Phase 2) and non-small cell lung cancer (Phase 3), as well as with carboplatin and paclitaxel . Its mechanism of action as a cytostatic agent, rather than cytotoxic, supports its use in combination regimens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tacedinaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.